REACTION_CXSMILES
|
C(O[C:6](=O)[NH:7][N:8]1[C:17]([CH3:18])=[C:16]([Br:19])[C:15]2[C:10](=[C:11]([F:20])[CH:12]=[CH:13][CH:14]=2)[C:9]1=[O:21])(C)(C)C.[CH:23](=O)C.C([BH3-])#N.[Na+].C(O)(=O)C>FC(F)(F)C(O)=O.[OH-].[K+]>[Br:19][C:16]1[C:15]2[C:10](=[C:11]([F:20])[CH:12]=[CH:13][CH:14]=2)[C:9](=[O:21])[N:8]([NH:7][CH2:6][CH3:23])[C:17]=1[CH3:18] |f:2.3,6.7|
|
Name
|
(4-bromo-8-fluoro-3-methyl-1-oxo-1H-isoquinolin-2-yl)-carbamic acid tert-butyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NN1C(C2=C(C=CC=C2C(=C1C)Br)F)=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
It was stirred for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
LC-MS 07-07-2008 12-11-51.wiff:ca 2:1 mixture of the desired intermediate 2-amino-4-bromo-8-fluoro-3-methyl-2H-isoquinolin-1-one [B] (tR=1.01, m/z MH+271.3 & 273.3) and presumably its trifluoroacetyl derivative (tR=1.19, m/z MH+ 367.2 & 369.2)
|
Type
|
TEMPERATURE
|
Details
|
under reflux (5 min)
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
It was mixed with 2 ml methanol, 0.3 ml 20% KOH in water
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
quenched with water (3 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered to 46.2 mg of pale yellow solid as 4:1 mixture of the above compounds
|
Type
|
STIRRING
|
Details
|
to stir for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N(C(C2=C(C=CC=C12)F)=O)NCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |